molecular formula C20H22N2O4 B4202230 N-(3-acetylphenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanamide

N-(3-acetylphenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanamide

Cat. No.: B4202230
M. Wt: 354.4 g/mol
InChI Key: DREQGJGBTRZXPD-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an acetylphenyl group and a dioxooctahydro-methanoisoindolyl group attached to a propanamide backbone

Properties

IUPAC Name

N-(3-acetylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-11(23)12-3-2-4-15(10-12)21-16(24)7-8-22-19(25)17-13-5-6-14(9-13)18(17)20(22)26/h2-4,10,13-14,17-18H,5-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREQGJGBTRZXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCN2C(=O)C3C4CCC(C4)C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Acetylphenyl Intermediate: Starting with a benzene derivative, an acetyl group can be introduced via Friedel-Crafts acylation.

    Synthesis of the Dioxooctahydro-methanoisoindolyl Intermediate: This can be synthesized through a series of cyclization and oxidation reactions starting from a suitable precursor.

    Coupling of Intermediates: The final step involves coupling the acetylphenyl intermediate with the dioxooctahydro-methanoisoindolyl intermediate using appropriate reagents and conditions to form the desired propanamide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)butanamide
  • N-(3-acetylphenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)pentanamide

Uniqueness

N-(3-acetylphenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanamide is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-acetylphenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanamide
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N-(3-acetylphenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanamide

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